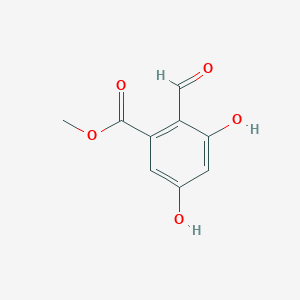
Methyl 2-formyl-3,5-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-3,5-dihydroxybenzoate is an organic compound with the molecular formula C9H8O5. It is a derivative of benzoic acid and is characterized by the presence of formyl and hydroxyl groups on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3,5-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by formylation using a formylating agent such as formic acid or formic anhydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-formyl-3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3,5-Dihydroxybenzoic acid.
Reduction: Methyl 2-hydroxymethyl-3,5-dihydroxybenzoate.
Substitution: Various ethers and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-3,5-dihydroxybenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-formyl-3,5-dihydroxybenzoate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dihydroxybenzoate: Similar structure but lacks the formyl group.
Methyl 2-formylbenzoate: Similar structure but lacks the hydroxyl groups on the benzene ring
Uniqueness
Methyl 2-formyl-3,5-dihydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H8O5 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
methyl 2-formyl-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-4,11-12H,1H3 |
Clave InChI |
LOKLRMRSNQLRFN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)
![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
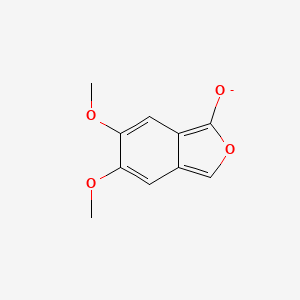
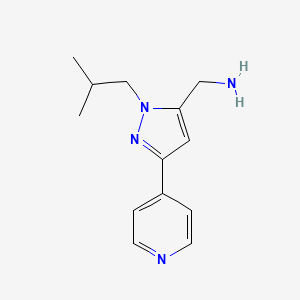
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
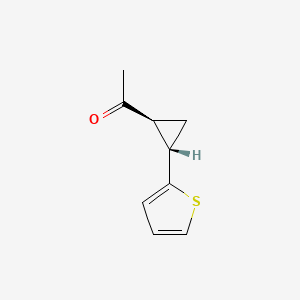
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)
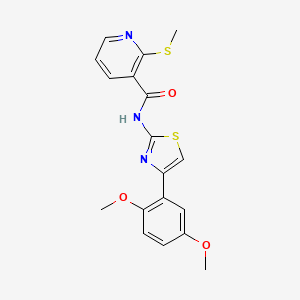
![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)


![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
